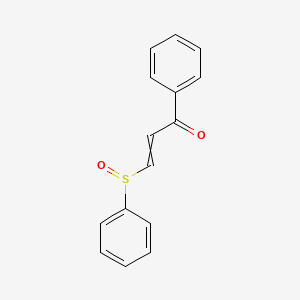
5-Acetyl-2-ethoxy-4-methylthiophene-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Acetyl-2-ethoxy-4-methylthiophene-3-carbonitrile is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their aromatic properties and are widely used in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound’s unique structure, which includes an acetyl group, an ethoxy group, a methyl group, and a carbonitrile group attached to the thiophene ring, makes it an interesting subject for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-ethoxy-4-methylthiophene-3-carbonitrile can be achieved through various synthetic routes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of environmentally benign reagents and catalysts is also emphasized to minimize the environmental impact of the production process .
化学反应分析
Types of Reactions
5-Acetyl-2-ethoxy-4-methylthiophene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or the acetyl group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Brominated or nitrated thiophene derivatives.
科学研究应用
5-Acetyl-2-ethoxy-4-methylthiophene-3-carbonitrile has a wide range of applications in scientific research:
作用机制
The mechanism of action of 5-Acetyl-2-ethoxy-4-methylthiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes, such as cell signaling and metabolism.
Pathways Involved: It may modulate pathways related to oxidative stress, inflammation, and cell proliferation, contributing to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
2-Acetyl-5-methylthiophene: A similar compound with an acetyl group and a methyl group attached to the thiophene ring.
5-Acetyl-2-hydroxy-4-methylthiophene-3-carbonitrile: Another derivative with a hydroxy group instead of an ethoxy group.
Uniqueness
5-Acetyl-2-ethoxy-4-methylthiophene-3-carbonitrile is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile .
属性
CAS 编号 |
65762-91-6 |
|---|---|
分子式 |
C10H11NO2S |
分子量 |
209.27 g/mol |
IUPAC 名称 |
5-acetyl-2-ethoxy-4-methylthiophene-3-carbonitrile |
InChI |
InChI=1S/C10H11NO2S/c1-4-13-10-8(5-11)6(2)9(14-10)7(3)12/h4H2,1-3H3 |
InChI 键 |
PGJAFHKDHBRTEM-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C(=C(S1)C(=O)C)C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


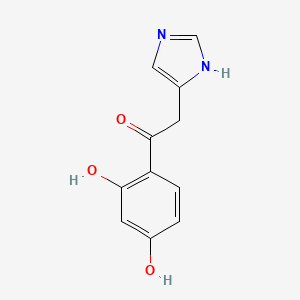

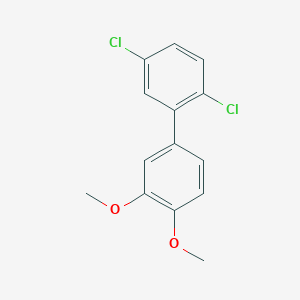
![Diethyl [1-amino-3-(methylsulfanyl)propyl]phosphonate](/img/structure/B14472481.png)
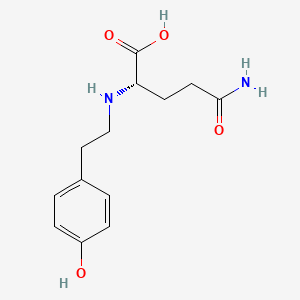
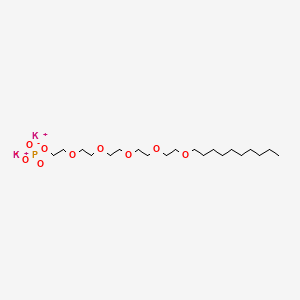
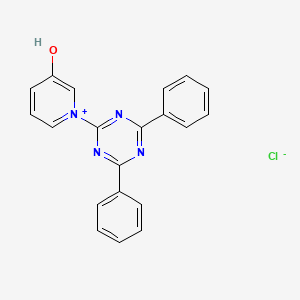
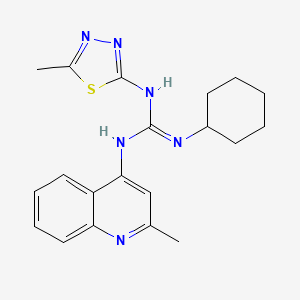
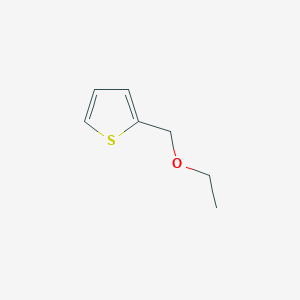
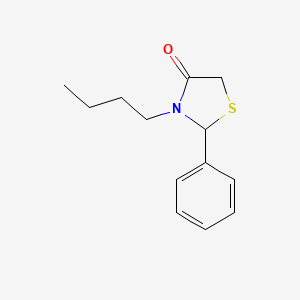
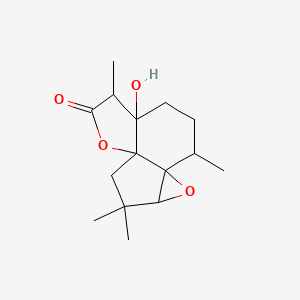
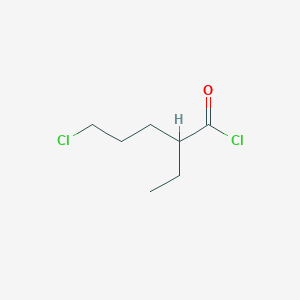
![(E)-Bis[4-(dimethoxymethyl)phenyl]diazene](/img/structure/B14472568.png)
